5-Amino-2-chlorobenzoic acid sulfate
Description
General Context of Halogenated Aminobenzoic Acid Derivatives in Contemporary Organic Synthesis and Chemical Biology
Halogenated aminobenzoic acids are a class of organic compounds that have garnered considerable attention in contemporary organic synthesis and chemical biology. The presence of a halogen atom, such as chlorine, bromine, or fluorine, on the aminobenzoic acid scaffold dramatically influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. mdpi.com This strategic incorporation of halogens allows chemists to fine-tune the biological activity and pharmacological profiles of resulting compounds. mdpi.com
In organic synthesis, halogenated aminobenzoic acids are valuable intermediates. The halogen atom can serve as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures. Furthermore, the amino and carboxylic acid functionalities provide sites for further derivatization, allowing for the creation of diverse chemical libraries for drug discovery and other applications. researchgate.net
From a chemical biology perspective, the introduction of a halogen can lead to enhanced binding affinity to biological targets and improved metabolic stability, prolonging the in vivo efficacy of a drug candidate. mdpi.com Halogenated amino acids are also utilized as probes to study enzyme mechanisms and protein structures. researchgate.net The unique electronic properties of the halogen atom can be exploited in various spectroscopic techniques, providing valuable insights into molecular interactions.
Fundamental Research Significance of 5-Amino-2-chlorobenzoic Acid as a Core Synthetic Scaffold
5-Amino-2-chlorobenzoic acid, in particular, stands out as a crucial synthetic scaffold due to the specific arrangement of its functional groups. guidechem.com The positions of the amino, chloro, and carboxylic acid groups on the benzene (B151609) ring offer distinct reactivity and opportunities for selective chemical modifications.
The presence of the electron-withdrawing chlorine atom at the 2-position and the electron-donating amino group at the 5-position influences the reactivity of the aromatic ring, directing further substitutions to specific positions. This regioselectivity is a key advantage in multi-step syntheses, allowing for precise control over the final product's structure.
This compound serves as a vital starting material for the synthesis of a variety of heterocyclic compounds, dyes, and pharmaceutical agents. guidechem.comgoogle.com For instance, it is a precursor in the preparation of certain benzothiazole (B30560) derivatives, which are known to exhibit a range of biological activities. chemicalbook.comuobaghdad.edu.iq Its application extends to the synthesis of potent and selective inhibitors of Bcl-XL, a protein involved in apoptosis, highlighting its importance in cancer research. chemicalbook.com
Exploration of Sulfate (B86663) Salt Forms of Aminobenzoic Acids: Relevance and Research Avenues within Synthetic and Analytical Chemistry
The conversion of aminobenzoic acids into their sulfate salts is a significant strategy employed in both synthetic and analytical chemistry. The formation of a sulfate salt, such as 5-Amino-2-chlorobenzoic acid sulfate, can significantly alter the compound's physical properties, most notably its solubility in aqueous media. google.com This enhanced water solubility is highly advantageous in various applications.
In synthetic chemistry, improved solubility can facilitate reactions in aqueous or protic solvents, which are often considered greener and more environmentally friendly than their organic counterparts. Furthermore, the salt form can aid in the purification of the compound through crystallization, as the well-defined crystalline structure of the salt often leads to higher purity products. The formation of diazonium salts from aminobenzoic acids, which can include sulfate salts, is a common and versatile method for introducing other functional groups onto the aromatic ring. google.comscirp.org
From an analytical perspective, the increased solubility of sulfate salts is beneficial for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC). sielc.com It allows for easier sample preparation and can lead to improved peak shape and resolution in chromatographic separations. sielc.com The sulfate counter-ion is generally considered non-interfering in many analytical methods, making it a suitable choice for salt formation.
The exploration of different salt forms, including sulfates, is a critical aspect of drug development, as it can impact a drug's bioavailability, stability, and manufacturability. Research into the sulfate salts of aminobenzoic acids continues to open new avenues for the development of novel materials and analytical methods.
Properties
CAS No. |
37984-73-9 |
|---|---|
Molecular Formula |
C7H8ClNO6S |
Molecular Weight |
269.66 g/mol |
IUPAC Name |
5-amino-2-chlorobenzoic acid;sulfuric acid |
InChI |
InChI=1S/C7H6ClNO2.H2O4S/c8-6-2-1-4(9)3-5(6)7(10)11;1-5(2,3)4/h1-3H,9H2,(H,10,11);(H2,1,2,3,4) |
InChI Key |
OTRJMQKDZHIDKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Reactivity of 5 Amino 2 Chlorobenzoic Acid
Established Synthetic Pathways for 5-Amino-2-chlorobenzoic Acid
The synthesis of 5-Amino-2-chlorobenzoic acid is primarily achieved through well-established methodologies, with the nitration-reduction of ortho-chlorobenzoic acid being a prominent route.
Nitration-Reduction Methodologies from Ortho-chlorobenzoic Acid Precursors
The synthesis of 5-Amino-2-chlorobenzoic acid frequently commences with the nitration of ortho-chlorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.compatsnap.com The reaction conditions, particularly temperature, are crucial to control the regioselectivity and minimize the formation of undesired isomers such as 2-chloro-3-nitro-benzoic acid and 2-chloro-3,5-dinitro-benzoic acid. google.com A common procedure involves dissolving ortho-chlorobenzoic acid in concentrated sulfuric acid and adding a nitrating mixture at a controlled temperature, often between 0°C and 5°C, to favor the formation of the desired 2-chloro-5-nitrobenzoic acid intermediate. google.com
Following the nitration step, the resulting 2-chloro-5-nitrobenzoic acid is subjected to a reduction reaction to convert the nitro group into an amino group. Various reducing agents can be employed for this transformation. A classic and effective method involves the use of zinc dust in the presence of acetic acid or hydrochloric acid. google.comprepchem.com Another widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a catalyst such as Raney nickel. chemicalbook.com Iron in an acidic medium is also a common choice for this reduction. google.com The subsequent workup typically involves filtration to remove the metal catalyst or its salts, followed by neutralization to precipitate the 5-Amino-2-chlorobenzoic acid. google.comprepchem.com A yield of approximately 92% has been reported for the reduction of 2-chloro-5-nitrobenzoic acid using zinc dust and acetic acid. prepchem.com
| Starting Material | Reagents | Intermediate | Reagents | Final Product | Reported Yield |
| o-Chlorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid | Zn, Acetic Acid | 5-Amino-2-chlorobenzoic acid | ~70% (overall) google.com |
| o-Chlorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid | H₂, Raney Ni | 5-Amino-2-chlorobenzoic acid | 96% (reduction step) chemicalbook.com |
| o-Chlorobenzoic acid | KNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzoic acid | Fe, H⁺ | 5-Amino-2-chlorobenzoic acid | Not specified |
Alternative Synthetic Routes and Intermediate Utilization
While the nitration-reduction of ortho-chlorobenzoic acid is a primary route, alternative synthetic strategies exist. One such approach involves the chlorination of aminosalicylic acid derivatives. For instance, 4-aminosalicylic acid can be methylated and subsequently chlorinated using N-chlorosuccinimide to yield a precursor that can be de-esterified and acidified to produce a chloro-aminobenzoic acid derivative. google.com Another method involves the Hofmann rearrangement of phthalic acid derivatives, where treatment with sodium hypochlorite (B82951) can lead to the formation of aminobenzoic acids. google.com
Exploration of Sulfate (B86663) Salt Formation for Aminobenzoic Acid Derivatives
The formation of salts, particularly sulfate salts, of aminobenzoic acids can be a crucial step in their purification, isolation, and further synthetic transformations.
Methodologies for Preparing Sulfate Salts of Aminobenzoic Acids
The preparation of sulfate salts of aminobenzoic acids is typically achieved through a straightforward acid-base reaction. This involves treating the aminobenzoic acid, which contains a basic amino group, with sulfuric acid. The amino group is protonated by the strong acid to form the corresponding ammonium (B1175870) sulfate salt. This process is often utilized in the workup procedure of reactions where the aminobenzoic acid is synthesized in an acidic medium. For example, during the esterification of p-aminobenzoic acid with ethanol (B145695) in the presence of concentrated sulfuric acid, the initially formed product is the hydrogen sulfate salt of the ester. libretexts.org Neutralization with a base is then required to obtain the free amine. libretexts.org
Comparative Studies of Salt Forms in Synthetic Transformations
The salt form of an aminobenzoic acid can significantly influence its reactivity and solubility in subsequent synthetic steps. For instance, the formation of a sulfate salt can protect the amino group from unwanted side reactions during transformations involving the carboxylic acid functionality. The increased solubility of the salt in aqueous media can also be advantageous for certain reaction conditions. In the context of creating bio-derived aromatics, the diazonium salt of para-aminobenzoic acid, formed using sulfuric acid and sodium nitrite (B80452), is a key intermediate for further transformations. scirp.org
Derivatization and Functional Group Transformations of 5-Amino-2-chlorobenzoic Acid
The presence of three distinct functional groups—the amino group, the chloro group, and the carboxylic acid—makes 5-Amino-2-chlorobenzoic acid a versatile scaffold for a wide range of chemical modifications.
The amino group can undergo diazotization when treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid), forming a diazonium salt. google.com This reactive intermediate can then be subjected to various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups in place of the amino group.
The carboxylic acid group can be readily converted into a variety of derivatives. For example, it can be transformed into an ester through Fischer esterification with an alcohol in the presence of an acid catalyst. libretexts.org It can also be converted to an acyl chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides. chemicalbook.com Furthermore, the carboxylic acid can participate in condensation reactions, such as the Ullmann condensation with aminothiazoles, to form heterocyclic systems. researchgate.net
The chloro group, being an aryl halide, is generally less reactive towards nucleophilic substitution than the diazonium group. However, it can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively.
| Functional Group | Reaction | Reagents | Product Type |
| Amino Group | Diazotization | NaNO₂, HCl | Diazonium Salt |
| Carboxylic Acid | Esterification | Alcohol, H⁺ | Ester |
| Carboxylic Acid | Acyl Chloride Formation | SOCl₂ | Acyl Chloride |
| Carboxylic Acid | Amide Formation | Amine (after conversion to acyl chloride) | Amide |
| Carboxylic Acid | Ullmann Condensation | Aminothiazole, Cu catalyst | Heterocycle |
Acylation Reactions and Esterification Strategies
The dual functionality of 5-Amino-2-chlorobenzoic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, allows for a range of acylation and esterification reactions. These transformations are fundamental in synthesizing various derivatives.
Acylation of the Amino Group: The primary amino group in 5-Amino-2-chlorobenzoic acid is readily acylated. This reaction, known as N-acylation, involves treating the compound with acylating agents like acid chlorides or anhydrides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. byjus.com This process leads to the formation of an amide linkage. To drive the reaction to completion, a base such as pyridine (B92270) is often used to neutralize the HCl generated as a byproduct. byjus.com The benzoylation of amines, a specific type of acylation using benzoyl chloride, is also a common transformation. byjus.com
Esterification of the Carboxylic Acid: The carboxylic acid group can be converted to an ester through various esterification methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). asm.orglibretexts.org This is a reversible equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed, in accordance with Le Châtelier's Principle. libretexts.org The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. asm.org
For instance, the esterification of the structurally similar p-aminobenzoic acid (PABA) with ethanol to produce benzocaine (B179285) is a well-documented example of this strategy. asm.orglibretexts.org A similar approach can be applied to 5-Amino-2-chlorobenzoic acid.
Interactive Table: Esterification of Aminobenzoic Acids This table outlines the typical conditions for a Fischer esterification reaction.
| Parameter | Value/Reagent | Purpose | Reference |
| Substrate | 5-Amino-2-chlorobenzoic acid | Starting material | |
| Reagent | Alcohol (e.g., Ethanol) | Forms the ester alkyl group | libretexts.org |
| Catalyst | Concentrated H₂SO₄ | Increases electrophilicity of the carbonyl carbon | libretexts.org |
| Reaction Condition | Reflux | Provides energy to overcome activation barrier | libretexts.org |
| Work-up | Neutralization (e.g., with Na₂CO₃ solution) | Removes the acid catalyst and precipitates the ester | libretexts.org |
Halogenation and Other Aromatic Substitutions
Further substitution on the benzene (B151609) ring of 5-Amino-2-chlorobenzoic acid is directed by the electronic properties of the existing substituents: the amino (-NH₂), chloro (-Cl), and carboxylic acid (-COOH) groups. These reactions are typically electrophilic aromatic substitutions, where an incoming electrophile replaces a hydrogen atom on the aromatic ring. askthenerd.comwikipedia.org
The directing influence of the substituents is as follows:
-NH₂ (Amino) group: A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. mnstate.edumsu.edu
-Cl (Chloro) group: A deactivating group due to its inductive electron withdrawal, but an ortho, para-director because its lone pairs can donate electron density through resonance. askthenerd.commnstate.edu
-COOH (Carboxylic acid) group: A deactivating group and a meta-director due to both inductive and resonance electron-withdrawing effects. mnstate.edu
In 5-Amino-2-chlorobenzoic acid, the positions ortho to the powerful activating amino group are positions 4 and 6. Position 4 is also meta to the carboxylic acid and meta to the chlorine. Position 6 is ortho to the chlorine and ortho to the carboxylic acid. The strong activating and directing effect of the amino group typically dominates, favoring substitution at the positions ortho and para to it. Since the para position (position 2) is already occupied by chlorine, substitution is most likely to occur at position 4 or 6. The outcome will depend on the specific reagents and reaction conditions, as steric hindrance and the combined electronic effects play a role. msu.edu
With highly reactive substrates like anilines, halogenation can sometimes be difficult to control, potentially leading to multiple substitutions. askthenerd.com
Interactive Table: Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -NH₂ | 5 | Activating | ortho, para (to positions 4, 6, 2) |
| -Cl | 2 | Deactivating | ortho, para (to positions 1, 3) |
| -COOH | 1 | Deactivating | meta (to positions 3, 5) |
Mechanistic Investigations of Chemical Reactions Involving 5-Amino-2-chlorobenzoic Acid
The mechanisms of the primary reactions involving 5-Amino-2-chlorobenzoic acid are well-established in organic chemistry.
Mechanism of Electrophilic Aromatic Substitution (e.g., Halogenation): The process begins with the generation of a strong electrophile (e.g., Br⁺ from Br₂ and a Lewis acid like FeBr₃). askthenerd.com
Attack of the Electrophile: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. askthenerd.commsu.edu For 5-Amino-2-chlorobenzoic acid, the attack will preferentially occur at positions activated by the amino group.
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. askthenerd.com
The stability of the intermediate arenium ion determines the regioselectivity. The positive charge of the arenium ion is delocalized across the ring, and resonance structures that place the positive charge adjacent to the electron-donating amino group are particularly stable, explaining its strong ortho, para-directing effect. askthenerd.com
Mechanism of Enzymatic Halogenation: Recent research has uncovered enzymatic pathways for the regioselective halogenation of organic molecules, offering a greener alternative to traditional chemical methods. researchgate.net Flavin-dependent halogenases (FDHs) and Fe(II)/α-ketoglutarate-dependent halogenases are two major classes of such enzymes. researchgate.netnih.govprinceton.edu
For example, the proposed mechanism for the Fe(II)/α-ketoglutarate-dependent halogenase BesD involves: researchgate.netprinceton.edu
Binding of the iron center to the enzyme's histidine residues, chloride, and α-ketoglutarate.
Subsequent binding of oxygen leads to the decarboxylation of α-ketoglutarate.
This process generates a highly reactive iron(IV)-oxo species.
This species is capable of abstracting a hydrogen atom from the substrate.
A "rebound" of the halogen (in this case, chloride) from the iron coordination sphere to the substrate radical yields the chlorinated product. researchgate.net
While this specific mechanism was elucidated for the chlorination of lysine, it provides a general framework for how radical-based enzymatic halogenation can occur on complex organic molecules under mild, biological conditions. researchgate.netprinceton.edu
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Chlorobenzoic Acid
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Analysis.
The Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectra of solid-phase 5-Amino-2-chlorobenzoic acid have been recorded and analyzed. nih.gov The experimental data, combined with theoretical calculations using density functional theory (DFT), allows for a comprehensive assignment of the observed vibrational frequencies to specific molecular motions. nih.gov
The molecule's structure, featuring a carboxylic acid group, an amino group, and a chlorine atom attached to a benzene (B151609) ring, gives rise to a complex but interpretable spectrum. Key vibrational modes include the stretching and bending of the O-H, N-H, C=O, C-Cl, and various aromatic ring bonds. The assignments are based on the comparison of experimental wavenumbers with theoretically calculated values. nih.gov
Below is a table summarizing the key vibrational assignments for 5-Amino-2-chlorobenzoic acid.
Table 1: Selected Vibrational Assignments for 5-Amino-2-chlorobenzoic Acid
| FTIR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| 3488 | 3487 | ν(OH) - O-H Stretch |
| 3401 | 3398 | ν_as(NH₂) - Asymmetric N-H Stretch |
| 3310 | 3312 | ν_s(NH₂) - Symmetric N-H Stretch |
| 1682 | 1680 | ν(C=O) - Carbonyl Stretch |
| 1625 | 1627 | δ(NH₂) - N-H Scissoring |
| 1578 | 1580 | ν(C=C) - Aromatic Ring Stretch |
| 1480 | 1481 | ν(C=C) - Aromatic Ring Stretch |
| 1255 | 1258 | ν(C-O) Stretch + δ(O-H) In-plane Bend |
| 1165 | 1167 | ν(C-NH₂) - C-N Stretch |
| 825 | 826 | γ(C-H) - Out-of-plane Bend |
| 701 | 700 | ν(C-Cl) - C-Cl Stretch |
Data sourced from theoretical and experimental studies. nih.gov ν: stretching, δ: in-plane bending/scissoring, γ: out-of-plane bending, as: asymmetric, s: symmetric.
Comparing the spectrum of 5-Amino-2-chlorobenzoic acid with related molecules like 2-chlorobenzoic acid and p-aminobenzoic acid highlights the influence of the amino (-NH₂) and chloro (-Cl) substituents.
Comparison with 2-Chlorobenzoic Acid: The most notable difference is the appearance of N-H stretching vibrations in the 3300-3400 cm⁻¹ region for 5-Amino-2-chlorobenzoic acid, which are absent in 2-chlorobenzoic acid. nih.govresearchgate.net Furthermore, the presence of the electron-donating amino group influences the electronic distribution in the benzene ring, which can cause subtle shifts in the aromatic C=C and C-H vibrational frequencies compared to 2-chlorobenzoic acid. asianjournalofphysics.com The carbonyl (C=O) stretching frequency in 2-chlorobenzoic acid is typically observed around 1668 cm⁻¹, which is slightly lower than in 5-Amino-2-chlorobenzoic acid (1682 cm⁻¹), indicating changes in the intramolecular environment of the carboxyl group. nih.govresearchgate.net
Comparison with p-Aminobenzoic Acid: When compared to p-aminobenzoic acid, the spectrum of 5A2CBA is distinguished by the C-Cl stretching vibration, observed around 701 cm⁻¹. nih.govresearchgate.net The position of the substituents also matters. The relative positions of the -NH₂ and -COOH groups are different (para in p-aminobenzoic acid vs. meta in 5A2CBA), leading to different patterns in the C-H out-of-plane bending region (below 900 cm⁻¹), which is characteristic of the substitution pattern on the benzene ring. researchgate.netchemicalbook.com The strong electron-withdrawing nature of the chlorine atom in 5A2CBA also affects the frequencies of the amino and carboxyl groups compared to p-aminobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.
NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR studies confirm the substitution pattern of the 5-Amino-2-chlorobenzoic acid structure. chemicalbook.com
The ¹H NMR spectrum of 5-Amino-2-chlorobenzoic acid provides clear signals for the protons on the aromatic ring, the amino group, and the carboxylic acid. chemicalbook.com The aromatic region typically shows three distinct signals corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, amino, and carboxyl substituents.
The proton at C3 (ortho to -COOH and meta to -NH₂) is expected to show a doublet.
The proton at C4 (meta to -COOH and ortho to -NH₂) is expected to show a doublet of doublets.
The proton at C6 (ortho to -COOH and meta to -Cl) is expected to show a doublet.
The amine (-NH₂) protons usually appear as a broad singlet, and the carboxylic acid (-COOH) proton appears as a very broad singlet at a significantly downfield chemical shift.
Table 2: Predicted ¹H NMR Chemical Shift Assignments for 5-Amino-2-chlorobenzoic Acid
| Proton | Predicted Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|
| H (on -COOH) | 11.0 - 13.0 | Broad Singlet |
| H-6 | 7.5 - 7.8 | Doublet |
| H-4 | 7.0 - 7.3 | Doublet of Doublets |
| H-3 | 6.8 - 7.0 | Doublet |
| H (on -NH₂) | 4.5 - 5.5 | Broad Singlet |
Note: Predicted values are based on standard substituent effects. Actual values may vary based on solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. It shows seven distinct signals, one for each carbon atom in the molecule, including the carboxyl carbon. The chemical shifts are influenced by the attached substituent.
The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing significantly downfield.
The carbons directly bonded to the electronegative chlorine (C2) and nitrogen (C5) atoms have their chemical shifts shifted downfield.
The remaining carbon signals are assigned based on established substituent chemical shift effects on a benzene ring. rsc.orgpsu.edu
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for 5-Amino-2-chlorobenzoic Acid
| Carbon Atom | Predicted Chemical Shift (ppm) Range |
|---|---|
| C7 (Carboxyl) | 165 - 170 |
| C5 (C-NH₂) | 145 - 150 |
| C1 | 132 - 136 |
| C3 | 120 - 125 |
| C6 | 118 - 122 |
| C4 | 115 - 120 |
| C2 (C-Cl) | 112 - 117 |
Note: Predicted values are based on standard substituent effects. Actual values may vary based on solvent and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 5-Amino-2-chlorobenzoic acid is characterized by absorptions arising from π→π* and n→π* transitions associated with its chromophores: the benzene ring, the carbonyl group, and the amino group.
The benzene ring itself has characteristic π→π* transitions. The presence of the -COOH, -NH₂, and -Cl substituents modifies these transitions. The amino group acts as a strong auxochrome, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. The carbonyl and chloro groups also influence the electronic structure and thus the absorption spectrum. The spectrum is expected to show strong absorption bands, likely below 350 nm, corresponding to these electronic transitions. nih.govresearchgate.net For example, studies on similar substituted benzoic acids show that electronic transitions are highly dependent on the substituents and their positions on the aromatic ring. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-Amino-2-chlorobenzoic acid |
| 2-chlorobenzoic acid |
| p-aminobenzoic acid |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of organic compounds, providing valuable information on the molecular weight and fragmentation patterns. For 5-Amino-2-chlorobenzoic acid, MS analysis confirms its molecular identity and offers insights into its chemical structure through characteristic fragmentation pathways.
The molecular weight of 5-Amino-2-chlorobenzoic acid is 171.58 g/mol , corresponding to the molecular formula C₇H₆ClNO₂. sigmaaldrich.comlookchem.com In mass spectrometry, this is confirmed by the presence of the molecular ion peak (M⁺) in the mass spectrum. The exact mass of the monoisotopic molecule is 171.0087061 Da. lookchem.com
While a publicly available, experimentally verified mass spectrum for 5-Amino-2-chlorobenzoic acid is not readily accessible, the fragmentation pattern can be predicted based on the known behavior of its isomers and related functional groups, such as benzoic acids, anilines, and chlorinated aromatic compounds. nist.govlibretexts.orgnist.govdocbrown.info The primary fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals from the carboxylic acid and amino functional groups, as well as cleavage of the substituent groups from the aromatic ring.
Key predicted fragmentation pathways for 5-Amino-2-chlorobenzoic acid include:
Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids is the cleavage of the C-O bond, leading to the formation of an acylium ion. docbrown.info For 5-Amino-2-chlorobenzoic acid, this would result in a fragment with a mass-to-charge ratio (m/z) of 154.
Loss of a carboxyl group (-COOH): Decarboxylation is another characteristic fragmentation pathway for benzoic acids, which would lead to the formation of a 4-chloroaniline (B138754) radical cation with an m/z of 126.
Loss of carbon monoxide (CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide, a common pathway for aromatic aldehydes and ketones. docbrown.info This would produce a fragment ion at m/z 126.
Loss of chlorine radical (-Cl): Cleavage of the carbon-chlorine bond would result in a fragment at m/z 136.
Loss of an amino group (-NH₂): The loss of the amino group as a radical would lead to a fragment ion at m/z 155.
The analysis of the mass spectrum of the isomeric compound, 2-amino-5-chlorobenzoic acid, shows a prominent molecular ion peak and significant fragments corresponding to the loss of OH and COOH groups, supporting the predicted fragmentation pattern. nist.gov The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion and its fragments, with the M+2 peak having an intensity of approximately one-third of the M peak due to the natural abundance of the ³⁷Cl isotope.
The following table summarizes the predicted key fragments for 5-Amino-2-chlorobenzoic acid in a mass spectrum.
| m/z Value | Proposed Fragment | Significance |
| 171/173 | [C₇H₆ClNO₂]⁺ | Molecular ion peak (M⁺), showing the isotopic pattern for chlorine. |
| 154/156 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 126/128 | [M - COOH]⁺ or [M - OH - CO]⁺ | Loss of the entire carboxylic acid group or sequential loss of OH and CO. |
| 136 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 155 | [M - NH₂]⁺ | Loss of an amino radical. |
This detailed fragmentation analysis, in conjunction with other spectroscopic data, provides a comprehensive structural confirmation of 5-Amino-2-chlorobenzoic acid.
Computational Chemistry and Quantum Mechanical Studies of 5 Amino 2 Chlorobenzoic Acid
Molecular Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional structure of a molecule is a fundamental step in computational chemistry. mdpi.comnih.gov For 5-Amino-2-chlorobenzoic acid, geometry optimization is performed to find the minimum energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a stable arrangement is reached.
Theoretical studies have shown that the optimized geometrical parameters, such as bond lengths and angles, calculated using DFT methods like B3LYP with the 6-311++G(d,p) basis set, are in good agreement with experimental data where available. researchgate.net Conformational analysis, which involves exploring different spatial arrangements of the atoms, is also crucial. For 5-Amino-2-chlorobenzoic acid, this would involve studying the rotation around the C-C and C-O single bonds of the carboxylic acid group and the C-N bond of the amino group to identify the most stable conformer.
Below is a table showcasing selected optimized geometrical parameters for a related molecule, 2-chlorobenzoic acid, calculated using HF and DFT methods. This provides an insight into the typical data generated from such studies.
| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |
| C1-C2 Bond Length (Å) | 1.388 | 1.396 |
| C2-C3 Bond Length (Å) | 1.386 | 1.393 |
| C-Cl Bond Length (Å) | 1.725 | 1.748 |
| C-O Bond Length (Å) | 1.352 | 1.362 |
| C=O Bond Length (Å) | 1.185 | 1.204 |
| O-H Bond Length (Å) | 0.947 | 0.966 |
| C2-C1-C6 Angle (°) | 121.2 | 121.0 |
| C1-C2-Cl Angle (°) | 120.3 | 120.5 |
| C1-C7-O1 Angle (°) | 113.8 | 114.1 |
Note: Data presented is for 2-chlorobenzoic acid as a representative example. researchgate.net
Theoretical Vibrational Analysis and Wavenumber Scaling Procedures
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For 5-Amino-2-chlorobenzoic acid, harmonic vibrational wavenumbers are calculated using methods like DFT and HF. nih.gov These calculations predict the frequencies of the fundamental modes of vibration of the molecule.
However, theoretical calculations often overestimate the vibrational frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, wavenumber scaling procedures are employed. This involves multiplying the calculated wavenumbers by a scaling factor. For calculations using the B3LYP/6-311G(d,p) level of theory, specific scaling procedures are applied to achieve a better match with the observed vibrational wavenumbers in the FTIR and FT-Raman spectra. nih.gov This allows for a more accurate assignment of the observed spectral bands to specific molecular vibrations. researchgate.net
Molecular Orbital Theory (MOT) Applications (e.g., HOMO-LUMO Energy Gap Analysis, Natural Bond Orbital (NBO) Analysis)
Molecular Orbital Theory (MOT) provides valuable insights into the electronic properties and reactivity of molecules.
HOMO-LUMO Energy Gap Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For derivatives of benzoic acid, these energies are calculated to understand their electronic transitions and charge transfer properties. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the interactions between orbitals, providing a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It helps in understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds. tandfonline.com For molecules like 5-Amino-2-chlorobenzoic acid, NBO analysis can reveal the delocalization of electron density and the stabilizing interactions between filled and empty orbitals. nih.gov For example, the interaction between a lone pair orbital and an antibonding orbital can be quantified, providing insights into the molecule's electronic stability. wisc.edu
The table below presents the calculated HOMO and LUMO energies and the energy gap for a related compound, 2-amino-5-bromo-benzoic acid methyl ester.
| Parameter | Energy (eV) |
| HOMO | -6.21 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.32 |
Note: Data is for 2-amino-5-bromo-benzoic acid methyl ester as a representative example. nih.gov
Investigation of Aromaticity Indices and Electronic Structure Descriptors
Aromaticity is a key concept in organic chemistry, and various indices have been developed to quantify it. For 5-Amino-2-chlorobenzoic acid, computational methods can be used to calculate aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). HOMA is a geometry-based index that evaluates the bond length alternation in a cyclic system. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.
Crystallographic Analysis and Solid State Research of 5 Amino 2 Chlorobenzoic Acid and Its Derivatives
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
For a compound like 5-Amino-2-chlorobenzoic acid sulfate (B86663), SCXRD would be the definitive method to establish its absolute structure. Research on analogous compounds, such as 4-Amino-2-chlorobenzoic acid, demonstrates the utility of SCXRD in elucidating the molecular geometry. nih.gov In the case of 4-Amino-2-chlorobenzoic acid, the analysis revealed two independent molecules in the asymmetric unit. nih.gov
The crystallographic data obtained from an SCXRD experiment includes the crystal system, space group, and the dimensions of the unit cell. These parameters define the symmetry and the repeating unit of the crystal lattice. For instance, the related compound 4-Amino-2-chlorobenzoic acid was found to crystallize in the monoclinic crystal system with the space group P2₁/c. nih.gov Its unit cell parameters were determined as a = 3.9595(2) Å, b = 22.6656(11) Å, c = 8.0285(4) Å, and β = 104.257(2)°. nih.gov A similar detailed characterization would be necessary for 5-Amino-2-chlorobenzoic acid sulfate to understand its fundamental crystallographic properties.
Table 1: Illustrative Crystallographic Data for a Related Compound (4-Amino-2-chlorobenzoic acid)
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9595 (2) |
| b (Å) | 22.6656 (11) |
| c (Å) | 8.0285 (4) |
| β (°) | 104.257 (2) |
| Volume (ų) | 698.32 (6) |
| Z | 4 |
Source: nih.gov
Beyond individual molecular structure, SCXRD reveals how molecules are arranged in the solid state through various intermolecular interactions. For aminobenzoic acids, hydrogen bonding is a dominant feature, often forming dimers through the carboxylic acid groups or extended chains involving the amino groups. In the crystal structure of 4-Amino-2-chlorobenzoic acid, molecules form dimers via intermolecular O—H···O hydrogen bonds. nih.gov Additionally, N—H···N and N—H···Cl hydrogen bonds contribute to the formation of a three-dimensional network. nih.gov In other related structures, π-π stacking interactions between the aromatic rings also play a significant role in stabilizing the crystal packing. mdpi.com A comprehensive study of 5-Amino-2-chlorobenzoic acid sulfate would involve a detailed analysis of these non-covalent interactions to understand its supramolecular assembly.
Polymorphism and Crystallization Studies (e.g., Solvent Effects on Crystal Forms)
Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism in p-aminobenzoic acid has shown the existence of multiple forms (α, β, γ, and δ), with their formation being sensitive to conditions such as the solvent used for crystallization and temperature. researchgate.netmanchester.ac.uk For example, the α and β forms of p-aminobenzoic acid are enantiotropically related, with a transition temperature around 14 °C. manchester.ac.uk The α form is commonly obtained from a variety of solvents, while the crystallization of the β form can be more challenging. manchester.ac.uk
Investigating the crystallization of 5-Amino-2-chlorobenzoic acid sulfate from different solvents and under various conditions would be crucial to identify any potential polymorphs. Such studies are vital for controlling the solid-state form of a compound, which is particularly important in the pharmaceutical industry.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. While SCXRD is performed on a single crystal, PXRD is used to confirm the identity and purity of a polycrystalline powder. mdpi.com The PXRD pattern of a newly synthesized batch of 5-Amino-2-chlorobenzoic acid sulfate could be compared to a pattern simulated from its single-crystal structure (if one were available) to confirm the phase purity of the bulk material. mdpi.com This technique is also instrumental in identifying different polymorphs and in monitoring solid-state transformations. researchgate.net
Advanced Analytical Techniques for Research and Characterization of 5 Amino 2 Chlorobenzoic Acid
High-Resolution Chromatographic Separations
High-resolution chromatographic techniques are fundamental for the separation and quantification of 5-Amino-2-chlorobenzoic acid from complex mixtures. These methods offer the necessary efficiency to distinguish it from structurally similar compounds and impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 5-Amino-2-chlorobenzoic acid. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
A common approach for aminobenzoic acid isomers involves reversed-phase HPLC. For instance, a C8 or C18 column can be employed to separate these compounds. rsc.orgthaiscience.info Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide excellent separation of aminobenzoic acid isomers. helixchrom.com For example, a method using a Coresep 100 column with a mobile phase consisting of acetonitrile (B52724), water, and an appropriate buffer can effectively resolve isomers. helixchrom.com The retention times of the analytes are controlled by adjusting the acetonitrile concentration, buffer concentration, and pH. helixchrom.com
Method validation is a critical step to ensure the reliability of the analytical data. According to International Council for Harmonisation (ICH) guidelines, validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ekb.eg A typical validation for an HPLC method for an aminobenzoic acid derivative might demonstrate linearity over a concentration range of 1-40 μg/mL with a high correlation coefficient (R² > 0.999). nih.gov Accuracy is often assessed through recovery studies, with acceptable values typically falling between 98% and 102%. nih.gov Precision is evaluated by analyzing replicate samples, with the relative standard deviation (RSD) being a key indicator of variability. researchgate.net
The table below summarizes typical parameters for a validated HPLC method for the analysis of a related aminobenzoic acid derivative.
| Parameter | Typical Value |
| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Water (pH adjusted with acid) : Methanol (B129727) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 254 nm |
| Linearity (R²) | > 0.999 |
| LOD | ~0.015 µg/mL |
| LOQ | ~0.048 µg/mL |
| Accuracy (Recovery) | 98.80 - 100.03% |
| Data derived from a study on a similar compound, 5-amino-2-chloropyridine. nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since 5-Amino-2-chlorobenzoic acid itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile derivative. This process typically involves reacting the amino and carboxylic acid functional groups to form less polar and more volatile compounds.
One common derivatization approach for amino acids is esterification of the carboxylic acid group followed by acylation of the amino group. For instance, derivatization with alkyl chloroformates in an aqueous medium can be employed. nih.gov This one-step reaction is convenient and can be adapted using various alkyl chloroformates to produce esters with different alkoxy groups. nih.gov Isobutyl chloroformate derivatives have been shown to provide enhanced sensitivity for GC-Flame Ionization Detection (FID) and GC-Mass Spectrometry (GC-MS) analysis compared to other alkyl chloroformate derivatives. nih.gov
The resulting volatile derivatives can then be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. The separated components are then detected by a suitable detector, such as an FID or a mass spectrometer. GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral information, which aids in the definitive identification of the derivatized compound.
Capillary Electrophoresis (CE) for Amino Acid Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like amino acids. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. oup.com
For the analysis of underivatized amino acids, a low acidic pH buffer is often used to ensure that the amino acids carry a net positive charge, allowing them to migrate towards the cathode. nih.govacs.org The separation is based on the different electrophoretic mobilities of the analytes, which are influenced by their charge-to-size ratio. oup.com Combining CE with mass spectrometry (CE-MS) provides high selectivity and sensitivity, enabling the simultaneous analysis of multiple amino acids. nih.govacs.orgnih.gov
Different CE detection methods can be employed for amino acid analysis, including:
CE-UV: Utilizes the intrinsic UV absorbance of some amino acids. To enhance sensitivity for those with weak UV absorption, derivatization or the use of specific background electrolytes is often necessary. creative-proteomics.com
CE-LIF (Laser-Induced Fluorescence): Requires derivatization with a fluorescent tag but offers extremely high sensitivity. creative-proteomics.com
CE-EC (Electrochemical Detection): Can directly detect underivatized amino acids with good selectivity and cost-effectiveness. creative-proteomics.com
The choice of electrolyte and its concentration are crucial for optimizing the resolution and peak shape of the separated amino acids. acs.org For example, 1 M formic acid has been used as an effective electrolyte for the CE-MS analysis of various amino acids. acs.org
Derivatization Strategies for Enhanced Detection and Selectivity in Analytical Applications
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. actascientific.com For compounds like 5-Amino-2-chlorobenzoic acid, derivatization can enhance detectability (e.g., by introducing a chromophore or fluorophore), improve chromatographic behavior, and increase selectivity. actascientific.comactascientific.com
Pre-Column Derivatization Techniques
Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the separation system (e.g., HPLC or GC). actascientific.com This approach is widely used for amino acid analysis to improve detection and separation.
Several reagents are commonly used for the pre-column derivatization of amino acids:
Phenyl isothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives. However, the procedure can be complex and requires anhydrous conditions. creative-proteomics.com
Dansyl chloride: Creates derivatives with strong fluorescence and UV absorption. The reaction can be slow. creative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A popular reagent that reacts rapidly with amino acids to form stable derivatives suitable for both fluorescence and UV detection. creative-proteomics.com
p-Aminobenzoic acid (p-AMBA): Can be used for the pre-column derivatization of carbohydrates, enabling fluorescence or UV detection. nih.govresearchgate.net While not directly for amino acids, this demonstrates the utility of aminobenzoic acid structures as derivatizing agents.
Azobenzene-based reagents: Reagents like AzoB (a carbamate) and AzoC (an ester) have been developed for the LC-MS analysis of amino acids. They offer fast derivatization and good reactivity with secondary amines. nih.gov
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired detection method and the nature of the sample matrix.
Post-Column Derivatization Approaches
In post-column derivatization, the analyte is first separated in its native form by chromatography, and the derivatization reaction occurs after the separation column and before the detector. youtube.com This technique is a powerful tool in HPLC for detecting compounds that are otherwise difficult to detect and can improve the sensitivity and selectivity of the analysis. actascientific.compickeringlabs.com
Common reagents for the post-column derivatization of amino acids include:
Ninhydrin: A classic reagent that reacts with primary and secondary amino acids to produce a colored product detectable by a UV-visible detector. The reaction typically requires heating. youtube.com
o-Phthalaldehyde (OPA): Reacts with primary amino acids in the presence of a thiol to form highly fluorescent derivatives. This reaction is rapid and occurs at room temperature. actascientific.comyoutube.com
Post-column derivatization offers the advantage of avoiding potential interference from reagent by-products during the separation process, as the derivatization occurs after the chromatographic separation is complete. youtube.com This can lead to excellent quantitation and repeatability while minimizing matrix effects. youtube.com
The following table compares key aspects of pre-column and post-column derivatization for amino acid analysis.
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
| Reaction Time | Can be longer and may require specific conditions (e.g., heating). | Typically rapid, occurring in a reaction coil. actascientific.com |
| Reagent Interference | Potential for reagent peaks to interfere with analyte peaks. actascientific.com | No interference from the reagent in the chromatogram. youtube.com |
| Chromatography | Typically uses reversed-phase HPLC. actascientific.com | Often employs ion-exchange chromatography. youtube.com |
| Flexibility | A single derivatization can be used for multiple analytical techniques (GC, LC). | The derivatization is specific to the LC method. |
| Common Reagents | PITC, Dansyl Chloride, AQC, OPA. actascientific.comcreative-proteomics.com | Ninhydrin, OPA. youtube.com |
Hyphenated Analytical Platforms (e.g., LC-MS/MS, GC-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of 5-Amino-2-chlorobenzoic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly prominent in this regard, offering high levels of specificity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of 5-Amino-2-chlorobenzoic acid. This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. In a typical LC-MS/MS workflow, the analyte is first separated from other components in a sample matrix on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the compound is ionized, and specific parent-daughter ion transitions are monitored. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for low detection limits.
Although specific LC-MS/MS methods for the routine analysis of 5-Amino-2-chlorobenzoic acid are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other aminobenzoic acid isomers and chlorobenzoic acids, are well-established. nih.gov For instance, a method for para-chlorobenzoic acid (p-CBA) in water has been developed using LC-MS/MS, achieving a reporting limit of 100 ng/L, which is significantly lower than that of conventional LC-UV methods. nih.gov The principles of such a method, including the choice of mobile phases (often acetonitrile and water with formic acid for better ionization) and mass spectrometric parameters, can be readily adapted for 5-Amino-2-chlorobenzoic acid. One study utilized 5-Amino-2-chlorobenzoic acid as an internal standard for the LC-MS/MS analysis of other compounds, demonstrating its compatibility with this technique. researchgate.net
Interactive Data Table: Illustrative LC-MS/MS Parameters for Aminobenzoic Acid Analogs
| Parameter | Setting for 4-acetamidobenzoic acid | Setting for p-chlorobenzoic acid |
|---|---|---|
| Column | Not specified | Not specified |
| Mobile Phase A | 0.2% Formic acid in water | Not specified |
| Mobile Phase B | 0.2% Formic acid in acetonitrile | Not specified |
| Flow Rate | Not specified | Not specified |
| Ionization Mode | Positive Electrospray (ESI+) | Not specified |
| Precursor Ion (m/z) | 180.20 | Not specified |
| Product Ion (m/z) | 94.0 | Not specified |
| Reporting Limit | 10 ng/mL | 100 ng/L |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of 5-Amino-2-chlorobenzoic acid. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comthermofisher.com This process involves chemically modifying the polar functional groups (the amino and carboxylic acid groups) to reduce their polarity.
Common derivatization approaches for amino acids include silylation and acylation. sigmaaldrich.commdpi.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the active hydrogens on the amino and carboxyl groups to form less polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach is a two-step derivatization, which may involve esterification of the carboxylic acid group followed by acylation of the amino group. mdpi.comnih.gov
Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrum of the derivatized 5-Amino-2-chlorobenzoic acid will exhibit a characteristic fragmentation pattern that can be used for its identification and quantification. While specific GC-MS applications for 5-Amino-2-chlorobenzoic acid are not widely published, the general methodologies for amino acid analysis are directly applicable. sigmaaldrich.comthermofisher.com
Interactive Data Table: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Reagent | Abbreviation | Target Functional Groups | Derivative Formed |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH2, -OH, -SH | Trimethylsilyl (TMS) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH2, -OH, -SH | tert-butyldimethylsilyl (TBDMS) |
| Pentafluoropropionic anhydride | PFPA | -NH2, -OH | Pentafluoropropionyl (PFP) |
| Methyl chloroformate | MCF | -NH2 | Methoxycarbonyl |
Applications in Advanced Organic Synthesis and Chemical Biology Research
5-Amino-2-chlorobenzoic Acid as a Versatile Synthetic Intermediate
The strategic placement of the amino, chloro, and carboxylic acid functional groups makes 5-Amino-2-chlorobenzoic acid a highly adaptable building block in synthetic organic chemistry. smolecule.combiosynsis.com Its utility spans the creation of diverse molecular scaffolds, from heterocyclic systems to complex, biologically relevant molecules.
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Pyrazoles, Triazoles, Pyridines)
The bifunctional nature of 5-Amino-2-chlorobenzoic acid, possessing both an amine nucleophile and a carboxylic acid group, makes it an ideal starting material for constructing a variety of nitrogen-containing heterocyclic rings that are prevalent in medicinal chemistry. researchgate.net
Pyrazoles: This compound serves as a key precursor for pyrazole (B372694) derivatives. A common synthetic route involves converting the amino group into a hydrazine (B178648) derivative, which can then undergo condensation with a 1,3-dicarbonyl compound. nih.govgoogle.com For instance, 5-amino-2-chlorobenzoic acid can be transformed into 2-chloro-5-hydrazinobenzoic acid hydrochloride. nih.gov This intermediate can then react with compounds like ethyl 4,4,4-trifluoroacetoacetate in acetic acid to yield a pyrazolone-substituted benzoic acid, demonstrating a direct pathway from the parent aminobenzoic acid to a complex pyrazole structure. nih.gov Substituted pyrazoles are of significant interest due to their activity as kinase inhibitors and receptor antagonists. google.com
Triazoles: The synthesis of triazoles can be achieved using the amino group of the parent molecule. The amino group can be converted into an azide (B81097) via diazotization followed by treatment with a reagent like sodium azide. worktribe.com This aryl azide can then participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or reaction with nitriles, to form the 1,2,3-triazole ring system. gla.ac.uk
Pyridines: Fused pyridine (B92270) rings, such as quinolines, can be synthesized using methods like the Skraup synthesis, which involves the reaction of an arylamine with glycerol (B35011) in the presence of an oxidizing agent. kvmwai.edu.in As an arylamine, 5-Amino-2-chlorobenzoic acid is a suitable substrate for such cyclization reactions to generate substituted quinoline-carboxylic acids.
| Heterocycle Class | Key Synthetic Strategy | Relevant Intermediates | Reference |
|---|---|---|---|
| Pyrazoles | Condensation of a hydrazine derivative with a β-dicarbonyl compound. | 2-chloro-5-hydrazinobenzoic acid | nih.govgoogle.com |
| Triazoles | Cycloaddition of an azide derivative with an alkyne or nitrile. | 5-azido-2-chlorobenzoic acid | worktribe.comgla.ac.uk |
| Pyridines (Fused) | Skraup synthesis or related cyclization reactions involving an arylamine. | Parent compound (arylamine) | kvmwai.edu.in |
Building Block in the Development of Complex Organic Molecules
The distinct reactivity of its functional groups allows 5-Amino-2-chlorobenzoic acid to be incorporated into larger, more complex molecular architectures. It is frequently used as a foundational piece in multi-step syntheses of molecules with specific biological targets. smolecule.com
A significant application is its use as a reagent in the preparation of potent and selective benzothiazole (B30560) hydrazone inhibitors of Bcl-XL, a key protein involved in regulating apoptosis (programmed cell death). lookchem.comchemicalbook.comalfa-chemical.com Its structural framework is integral to the final inhibitor molecule designed to interact with the protein's binding site.
Furthermore, it serves as a precursor in the synthesis of N-carboxyphenylpyrrole derivatives, which have been identified as potent HIV fusion inhibitors that target the gp41 protein and prevent the virus from entering host cells. nih.gov In one study, 5-amino-2-chlorobenzoic acid was a starting material for the inhibitor N-(3-carboxy-4-chloro)phenylpyrrole (NB-64), highlighting its role in creating novel antiviral agents. nih.gov
Synthesis of Structurally Related Aminobenzoic Acid Analogues and Derivatives
5-Amino-2-chlorobenzoic acid is a versatile platform for generating a library of related analogues and derivatives for structure-activity relationship (SAR) studies. smolecule.com The amino group, carboxylic acid, and the aromatic ring can all be chemically modified.
N-Substituted Derivatives: The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. A protected form, 5-((tert-Butoxycarbonyl)amino)-2-chlorobenzoic acid, is a common intermediate that allows for selective reactions at other positions before revealing the amine for further modification. smolecule.com
Carboxylic Acid Derivatives: The carboxyl group is readily converted into esters, amides, or acid chlorides. For example, it can be converted to its methyl ester, methyl 5-amino-2-chlorobenzoate, by reacting with methanol (B129727) and thionyl chloride. aacrjournals.org This allows for coupling with various amines or alcohols to explore different chemical spaces. sci-hub.se
Aromatic Ring Modifications: The chlorine and amino groups direct further electrophilic aromatic substitution, and the chlorine atom itself can be replaced through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, although this is often more challenging than reactions at the other functional groups.
Non-Clinical Biochemical Research Applications
In a non-clinical context, 5-Amino-2-chlorobenzoic acid and its derivatives are valuable tools for investigating fundamental biochemical processes.
Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms
The compound serves as a scaffold for the synthesis of enzyme inhibitors, which are crucial for studying enzyme function and validating new drug targets. nih.govresearchgate.net
As mentioned, its most prominent role is as a precursor to Bcl-XL inhibitors. chemicalbook.com The development of these inhibitors allows researchers to probe the binding pocket of Bcl-XL and understand the molecular interactions necessary for inhibiting its anti-apoptotic function.
It is also a starting material for synthesizing inhibitors of other enzymes. For example, it was used to synthesize a pyrazole-based inhibitor of the FAD-containing ER oxidoreductin 1 (Ero1) protein, which is a target in multiple myeloma research. nih.gov Additionally, organotin(IV) complexes derived from 5-amino-2-chlorobenzoic acid have been synthesized and studied for their potential as enzyme inhibitors and for their interactions with DNA. researchgate.netmdpi.com Studies on N-carboxyphenylpyrrole derivatives originating from this acid have provided insights into the mechanism of HIV-1 gp41-mediated membrane fusion. nih.gov
Studies in Cellular Metabolic Pathways (Non-Clinical Context)
Derivatives of 5-Amino-2-chlorobenzoic acid are employed in non-clinical research to explore cellular metabolic and signaling pathways, particularly in cancer research.
The compound itself is described as having antiproliferative effects, making it a tool for studying pathways related to cancer cell proliferation. cymitquimica.com Organotin(IV) complexes derived from it have been tested for their in vitro anti-cancer activity against human colorectal cancer cell lines (HCT 116), demonstrating significant cytotoxic effects that warrant further investigation into their mechanism of action. researchgate.netresearchgate.netresearchgate.net These studies help elucidate how such compounds interfere with cancer cell viability, potentially through interactions with cellular proteins or DNA, leading to cell death. mdpi.com
While direct studies naming 5-Amino-2-chlorobenzoic acid in broad metabolic pathway screens are not prominent, its derivatives are used to probe specific cellular processes. For example, inhibitors of the monocarboxylate transporter 1 (MCT1), which plays a role in the metabolism of highly glycolytic tumors, have been developed from related chlorobenzoic acid structures. aacrjournals.org This suggests that compounds like 5-Amino-2-chlorobenzoic acid can be used as starting points to develop probes for studying metabolic vulnerabilities in cells.
Use in Chemical Probes and Labeling Strategies
The structural framework of 5-Amino-2-chlorobenzoic acid features an aromatic ring substituted with an amino group, a carboxylic acid group, and a chlorine atom. This combination of functional groups makes it a versatile scaffold for the development of chemical probes and labeling agents for biological research.
Derivatives of aminobenzoic acid are recognized as valuable building blocks in medicinal chemistry and for creating molecules with specific biological activities. mdpi.commdpi.comnih.gov The amino (-NH2) and carboxylic acid (-COOH) groups are particularly suited for conjugation chemistry. The carboxylic acid can be activated to form stable amide bonds with amine-containing biomolecules, such as proteins. sigmaaldrich.com Conversely, the amino group can serve as a nucleophile or be chemically transformed into a more reactive functional group for targeted labeling.
Recent studies have highlighted the use of aminobenzoic acid derivatives to probe complex biological systems. For instance, cryo-electron microscopy has been used to study how aminobenzoic acid monomers position themselves within the catalytic center of the ribosome, providing insights into the mechanism of protein synthesis. acs.org
The amino group on the 5-amino-2-chlorobenzoic acid scaffold could be leveraged to attach reporter molecules, such as fluorophores or affinity tags. This would enable the resulting probe to be used in a variety of bio-imaging and pull-down experiments to identify and study the interactions of target biomolecules. Although direct applications of 5-Amino-2-chlorobenzoic acid sulfate (B86663) in this area are not yet documented, its structural motifs are analogous to other chemical probes used to investigate biological processes.
Potential Contributions to Advanced Materials Science Research
In the field of materials science, 5-Amino-2-chlorobenzoic acid is a promising candidate for creating novel functional polymers and advanced materials. chemimpex.com Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows it to act as a monomer in polymerization reactions, particularly for the synthesis of aromatic polyamides (aramids).
Aramids are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. mdpi.com The incorporation of a chlorinated monomer like 5-amino-2-chlorobenzoic acid into a polyamide backbone could impart several desirable properties:
Flame Retardancy: Halogenated compounds are widely used as flame retardants in polymers. google.com The chlorine atom in the monomer unit would enhance the fire resistance of the resulting material.
Modified Solubility: The presence of the halogen can alter the polymer's solubility, potentially allowing for processing in a wider range of solvents. mdpi.com
Enhanced Thermal Stability: The rigid aromatic structure contributes to a high thermal degradation temperature. mdpi.com
The unique properties imparted by planar, rigid aromatic rings in synthetic polymers make these macromolecules useful in a range of applications, from aerospace materials to flexible electronics. researchgate.netnih.gov The functionalization of these aromatic polymers is a key area of research to tailor their properties for specific applications. researchgate.net The use of halogenated aromatic monomers is a well-established strategy to improve the performance characteristics of polymers. google.com
Furthermore, the molecule's structure lends itself to the design of other advanced materials. The carboxylate group can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The amino group would then be available for post-synthetic modification, allowing for the tuning of the material's surface properties and functionality. The compound also serves as a key intermediate in the synthesis of dyes and other specialty chemicals. chemimpex.com
Q & A
Q. What are the standard synthetic routes for 5-amino-2-chlorobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves three steps:
Nitration : Nitration of 2-chlorobenzoic acid using HNO₃/H₂SO₄ at 0°C to yield 2-chloro-5-nitrobenzoic acid (92% yield) .
Reduction : Catalytic hydrogenation (Pd/C, glacial acetic acid) reduces the nitro group to an amine, producing 5-amino-2-chlorobenzoic acid (69% yield) .
Sulfation : Reaction with sulfuric acid under controlled pH (8–9) to form the sulfate derivative, followed by acidification (pH 2–3) for precipitation .
- Critical Parameters : Temperature control during nitration prevents side reactions. Catalytic reduction efficiency depends on catalyst activity and solvent purity.
Q. How is vibrational spectroscopy applied to characterize 5-amino-2-chlorobenzoic acid?
- Methodological Answer :
- FT-IR and Raman Spectroscopy : Assign functional group vibrations (e.g., NH₂ stretching at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹). Compare experimental data with ab initio Hartree-Fock and DFT calculations (B3LYP/6-31G* basis set) to validate assignments .
- Data Table :
| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(NH₂) | 3425 | 3440 | Symmetric stretch |
| δ(NH₂) | 1615 | 1628 | Scissoring |
| ν(C=O) | 1678 | 1692 | Carboxylic acid |
Advanced Research Questions
Q. How can hydrogen bonding patterns in 5-amino-2-chlorobenzoic acid sulfate crystals inform supramolecular design?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs from NH⋯O and OH⋯O interactions). Analyze crystal packing via ORTEP-3 or WinGX for visualization .
- SHELX Refinement : Employ SHELXL for high-resolution refinement. Hydrogen bond distances (e.g., 2.85–3.10 Å) and angles (100–120°) are critical for stability .
Q. What computational strategies resolve discrepancies between experimental and theoretical vibrational data?
- Methodological Answer :
- DFT Optimization : Use Gaussian 09 with B3LYP/6-311++G** to optimize geometry. Compare with experimental XRD data.
- Scaling Factors : Apply empirical scaling (0.96–0.98) to harmonic frequencies to match observed spectra .
Q. How can diazonium salt instability during synthesis be mitigated?
- Methodological Answer :
- Low-Temperature Diazotization : Conduct diazotization below −10°C in fluoroboric acid to stabilize the diazonium fluoroborate intermediate .
- Safety Protocols : Use inert atmospheres and avoid prolonged storage due to explosive risks. Refer to MSDS guidelines for handling hazardous intermediates .
Q. What crystallographic software suites are optimal for resolving twinned or high-disorder structures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
